![molecular formula C6H14NOPS B14307371 N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine CAS No. 111862-79-4](/img/structure/B14307371.png)
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It features a unique structure with a phosphorus atom bonded to an oxathiaphosphinan ring, which includes nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine typically involves the reaction of phosphorus trichloride with a suitable amine and a sulfur source. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with these targets, influencing their activity and function. The pathways involved may include coordination chemistry and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Sulfonamides: Compounds containing a sulfonyl group attached to an amine.
Uniqueness
N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is unique due to its oxathiaphosphinan ring structure, which includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
111862-79-4 |
---|---|
Molekularformel |
C6H14NOPS |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N,N,6-trimethyl-1,3,2-oxathiaphosphinan-2-amine |
InChI |
InChI=1S/C6H14NOPS/c1-6-4-5-10-9(8-6)7(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
HQDJYHLIEMRILE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCSP(O1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.